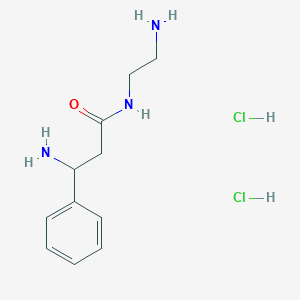
3-amino-N-(2-aminoethyl)-3-phenylpropanamide dihydrochloride
説明
3-amino-N-(2-aminoethyl)-3-phenylpropanamide dihydrochloride is a useful research compound. Its molecular formula is C11H19Cl2N3O and its molecular weight is 280.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Isotope Effects in Enzymatic Reactions
Research on the enzymatic N-demethylation of tertiary amines, such as 1-(N-methyl-N-trideuteriomethylamino)-3-phenylpropane, highlights the importance of understanding isotope effects in drug metabolism and design. The study reveals insights into the rate-limiting steps of enzymatic reactions involving similar compounds, which can guide the development of more efficient drug molecules with tailored metabolic profiles (Abdel-Monem, 1975).
Immunomodulatory Effects
Compounds structurally related to 3-amino-N-(2-aminoethyl)-3-phenylpropanamide dihydrochloride have been synthesized and evaluated for their potential immunosuppressive effects. This research is crucial for the development of new immunosuppressive drugs, which could benefit organ transplantation and the treatment of autoimmune diseases (Kiuchi et al., 2000).
Anticancer Agent Design
Functionalized amino acid derivatives, including compounds with structures similar to this compound, have shown promising cytotoxicity against human cancer cell lines. Such studies are pivotal for the design and development of new anticancer agents, offering potential therapeutic avenues for treating various cancers (Kumar et al., 2009).
Advanced Polymer Materials
Research into the synthesis of aromatic polyamides and polyimides based on diamines derived from compounds like this compound contributes to the development of new materials with enhanced thermal stability and solubility properties. These materials have potential applications in various high-performance fields, such as electronics and aerospace (Yang & Lin, 1995).
特性
IUPAC Name |
3-amino-N-(2-aminoethyl)-3-phenylpropanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.2ClH/c12-6-7-14-11(15)8-10(13)9-4-2-1-3-5-9;;/h1-5,10H,6-8,12-13H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBJTUDSDWIKAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



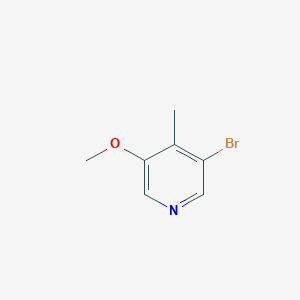

![4-Bromothieno[3,2-c]pyridine](/img/structure/B1528964.png)
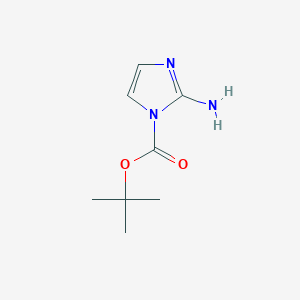

![1-[(3-bromophenyl)methyl]-1H-pyrazole](/img/structure/B1528967.png)

![2-Amino-4H-thiazolo[5,4-b]pyridin-5-one](/img/structure/B1528969.png)
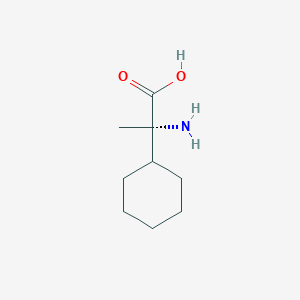
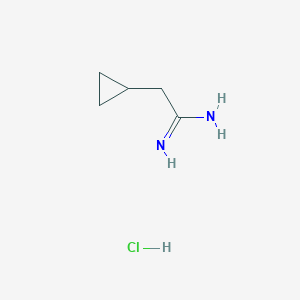
![2-[5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1528972.png)

![(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid](/img/structure/B1528979.png)
